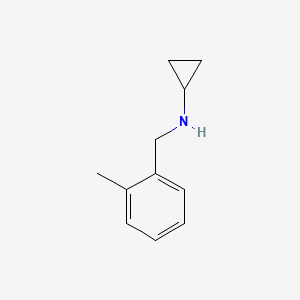

N-(2-Methylbenzyl)cyclopropanamine

描述

Contextualizing Secondary Cyclopropanamines within Organic Synthesis and Medicinal Chemistry

Cyclopropane (B1198618) rings are the smallest carbocyclic systems, and their inherent ring strain endows them with unique chemical properties that are highly valuable in organic synthesis. The presence of a cyclopropane moiety can significantly influence the electronic properties and conformational rigidity of a molecule. In medicinal chemistry, the incorporation of a cyclopropane ring is a well-established strategy to enhance the metabolic stability of a drug candidate, improve its binding affinity to biological targets, and introduce a specific three-dimensional architecture.

Secondary cyclopropanamines, as a class of compounds, are important intermediates in the synthesis of more complex molecules. The nitrogen atom provides a reactive site for further functionalization, allowing for the construction of diverse molecular libraries for screening in drug discovery programs. The cyclopropyl (B3062369) group in these amines can act as a bioisostere for other chemical groups, offering a way to fine-tune the pharmacokinetic and pharmacodynamic properties of a molecule.

The N-benzylamine moiety is a common structural feature in a wide array of pharmacologically active compounds. The benzyl (B1604629) group can engage in various non-covalent interactions with biological macromolecules, such as van der Waals forces and π-π stacking, which can contribute to the binding affinity of a drug to its target receptor or enzyme. The N-benzyl piperidine motif, for instance, is frequently utilized in drug discovery to optimize efficacy and physicochemical properties. nih.gov

Furthermore, the nitrogen atom in the N-benzylamine structure is often crucial for the compound's biological activity, as it can be protonated at physiological pH, allowing for ionic interactions with negatively charged residues in a protein's active site. The flexibility of the N-benzyl group also allows for conformational adjustments that can facilitate optimal binding. This structural motif is found in drugs with a wide range of therapeutic applications, including antifungal agents and compounds targeting various receptors and enzymes. nih.gov

Given the established importance of both secondary cyclopropanamines and N-benzylamine moieties, research into systems like N-(2-Methylbenzyl)cyclopropanamine is likely to explore several key areas. A primary focus would be the development of efficient and stereoselective synthetic routes to access this and related compounds. A plausible and common method for the synthesis of such N-benzylcyclopropanamines involves the reductive amination of a corresponding aldehyde with cyclopropanamine.

A significant area of investigation would be the exploration of the potential biological activities of this compound and its analogs. Research could be directed towards their evaluation as potential agrochemicals, such as fungicides, insecticides, or herbicides, or as scaffolds for the development of new therapeutic agents. The specific substitution pattern on the benzyl ring, in this case, the 2-methyl group, can influence the molecule's shape and electronic properties, which in turn can affect its interaction with biological targets.

Table 2: Potential Research Areas for this compound

| Research Area | Focus |

|---|---|

| Synthetic Chemistry | Development of efficient and stereoselective synthetic methodologies. |

| Medicinal Chemistry | Design and synthesis of analogs for structure-activity relationship (SAR) studies. |

| Agrochemical Research | Evaluation of fungicidal, insecticidal, and herbicidal activities. |

| Pharmacology | Investigation of potential therapeutic applications and biological targets. |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-[(2-methylphenyl)methyl]cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-9-4-2-3-5-10(9)8-12-11-6-7-11/h2-5,11-12H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYQUCNZBUBLJHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405952 | |

| Record name | N-(2-Methylbenzyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625435-05-4 | |

| Record name | N-Cyclopropyl-2-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625435-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Methylbenzyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for N 2 Methylbenzyl Cyclopropanamine and Its Analogues

Traditional Chemical Synthesis Approaches

Traditional methods for synthesizing N-substituted cyclopropanamines, including N-(2-Methylbenzyl)cyclopropanamine, often involve well-established reactions such as imine hydrogenation and reductive amination.

Imine Hydrogenation Routes for N-Benzylamines

A common and effective method for preparing N-benzylamines is the hydrogenation of imines. google.com This process typically involves two steps: the formation of an imine from a benzaldehyde (B42025) and an amine, followed by the hydrogenation of the resulting imine. google.com For the synthesis of this compound, 2-methylbenzaldehyde (B42018) would be reacted with cyclopropanamine to form the corresponding N-[(2-methylphenyl)methylene]cyclopropanamine. This imine intermediate is then hydrogenated to yield the final product.

A patented process describes the preparation of substituted N-(benzyl)cyclopropanamines through the hydrogenation of N-[(aryl)methylene]cyclopropanamine derivatives. google.com This method can be adapted for this compound. Another patent details a process for preparing N-benzylamines where the iminization step is carried out in a water-miscible solvent, and the subsequent hydrogenation is performed without removing the water of reaction. google.com This streamlined approach can improve the efficiency of the synthesis. For instance, the synthesis of N-(5-chloro-2-isopropylbenzyl)cyclopropanamine has been achieved by hydrogenating N-[(5-chloro-2-isopropylphenyl)methylene]cyclopropanamine using specific platinum catalysts. google.com

| Reactants | Intermediate | Product | Catalyst | Ref. |

| 2-Methylbenzaldehyde, Cyclopropanamine | N-[(2-methylphenyl)methylene]cyclopropanamine | This compound | Platinum or Palladium based | google.comgoogle.comgoogle.com |

| Benzaldehyde, α-Methylbenzylamine | Benzylidene(1-phenylethyl)imine | N-benzyl-α-methylbenzylamine | Palladium | google.com |

| 5-chloro-2-isopropylphenyl aldehyde, Cyclopropanamine | N-[(5-chloro-2-isopropylphenyl)methylene]cyclopropanamine | N-(5-chloro-2-isopropylbenzyl)cyclopropanamine | Platinum | google.com |

Reductive Amination Strategies for N-Substituted Cyclopropanamines

Reductive amination is a versatile method for forming carbon-nitrogen bonds and is widely used to synthesize N-substituted amines. This one-pot reaction combines the formation of an imine or enamine from an aldehyde or ketone and an amine with its subsequent reduction. In the context of synthesizing this compound, this would involve the reaction of 2-methylbenzaldehyde with cyclopropanamine in the presence of a reducing agent.

The synthesis of various benzylamine (B48309) analogs has been successfully achieved using reductive amination. For example, a series of substituted aryl benzylamines were synthesized as inhibitors of 17β-hydroxysteroid dehydrogenase type 3, demonstrating the broad applicability of this method. nih.gov

Nucleophilic Addition Reactions Involving Cyclopropanamine

Nucleophilic addition reactions are fundamental in organic synthesis. Cyclopropanamine can act as a nucleophile, attacking electrophilic centers to form new carbon-nitrogen bonds. For example, the reaction of cyclopropanamine with a suitable electrophile containing the 2-methylbenzyl group would lead to the desired product.

Synthesis from N,N-Dialkylcarboxamides and Grignard Reagents

The synthesis of amines can also be achieved through the reaction of N,N-dialkylcarboxamides with Grignard reagents. While not a direct route to this compound, this methodology is relevant for the synthesis of related amine structures and could potentially be adapted.

Curtius Rearrangement Derivatives for Aminocyclopropanes

The Curtius rearrangement provides a pathway to amines from carboxylic acids. This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which is then hydrolyzed to the amine. For the synthesis of cyclopropanamine derivatives, cyclopropanecarbonyl chloride can be converted to cyclopropanecarbonyl azide, which then undergoes the Curtius rearrangement. This method is particularly useful for producing the cyclopropylamine (B47189) moiety, which can then be further functionalized. chemrxiv.org A process for manufacturing cyclopropylamine from cyclopropanecarboxamide, which can be derived from cyclopropanecarbonitrile, utilizes a modified Hofmann reaction, which is mechanistically related to the Curtius rearrangement. google.com

Stereoselective and Enantioselective Synthesis of Cyclopropanamine Derivatives

The development of stereoselective and enantioselective methods for the synthesis of cyclopropanamine derivatives is of great interest, particularly for pharmaceutical applications where specific stereoisomers often exhibit desired biological activity.

Recent advancements have focused on the enantioselective synthesis of cyclopropanone (B1606653) equivalents, which can serve as precursors to chiral cyclopropanamine derivatives. nih.gov For instance, 1-sulfonylcyclopropanols have been synthesized enantioselectively and utilized in stereospecific cycloadditions to form chiral β-lactams. nih.gov

Furthermore, highly diastereoselective methods for the synthesis of trans-2-substituted-cyclopropylamines from α-chloroaldehydes have been developed. chemrxiv.org This reaction proceeds through a zinc homoenolate intermediate that is trapped by an amine and subsequently undergoes ring-closure. chemrxiv.org The diastereoselectivity of this process can be controlled by the addition of polar aprotic co-solvents. chemrxiv.org

Biocatalysis has also emerged as a powerful tool for the stereoselective synthesis of cyclopropane (B1198618) derivatives. Engineered carbene transferases have been used for the highly stereoselective and enantiodivergent synthesis of cyclopropylphosphonates. nih.gov This enzymatic approach offers a green and efficient alternative to traditional chemical methods.

The stereoselective cyclopropanation of derivatives of (–)-levoglucosenone, a readily available chiral building block from lignocellulose, has also been reported, enabling the synthesis of highly substituted chiral cyclopropanes. thieme.de

Methods for Enantiomerically Pure Nitrogen-Substituted Cyclopropanes

The synthesis of enantiopure nitrogen-substituted cyclopropanes is a key objective for creating advanced synthetic building blocks. A prominent strategy involves the formal nucleophilic substitution of bromocyclopropanes. This method provides a highly chemo- and diastereoselective route to amino-substituted donor-acceptor cyclopropanes. nih.gov A broad array of nitrogen nucleophiles, such as carboxamides, anilines, sulfonamides, and azoles, can be effectively used in this transformation, allowing for the creation of stereochemically well-defined and densely functionalized cyclopropylamine derivatives. nih.gov

Another powerful technique utilizes the chiral center of a cyclopropene (B1174273) intermediate to control the configuration of adjacent stereocenters. mdpi.com This approach begins with the chiral resolution of racemic carboxylic acids using cinchona alkaloids to produce enantiomerically enriched acids (ee > 95%) on a multi-gram scale. ku.edu These acids are then converted to enantiomerically pure amides. The subsequent reaction involves a base-assisted dehydrohalogenation of a bromocyclopropane (B120050) precursor to form a reactive cyclopropene intermediate. mdpi.comku.edu The nucleophilic addition of an amine across the double bond of this intermediate proceeds with high diastereoselectivity, governed by the existing chiral center, to yield enantiomerically enriched cyclopropylamines. mdpi.com This methodology offers a pathway to densely substituted cyclopropanes with three defined stereogenic centers. mdpi.comku.edu

Table 1: Formal Nucleophilic Substitution for Nitrogen-Substituted Cyclopropanes

| Methodology | Key Features | Starting Materials | Products | Reference |

|---|---|---|---|---|

| Formal Nucleophilic Displacement | High chemo- and diastereoselectivity. | Bromocyclopropanes, N-nucleophiles (amides, anilines, etc.). | Stereochemically defined cyclopropylamine derivatives. | nih.gov |

| Cyclopropene Intermediate Addition | Uses a chiral center to control subsequent stereochemistry; produces densely substituted cyclopropanes. | Enantiomerically pure bromocyclopropane amides. | Enantiomerically enriched cyclopropylamines with up to three stereocenters. | mdpi.comku.edu |

Asymmetric Cyclopropanation Techniques

Asymmetric cyclopropanation represents a direct approach to forming the chiral cyclopropane ring. These methods often rely on catalysis to control stereoselectivity. One established method is the Simmons-Smith reaction, which utilizes zinc carbenoids. harvard.edu The stereochemical outcome can be directed by chiral auxiliaries, such as dioxaborolanes derived from tartramide, which are particularly effective for allylic alcohols. harvard.edu

More recently, organocatalysis has emerged as a powerful tool. A bifunctional catalyst based on the cinchona alkaloid framework, for instance, has been used for the asymmetric cyclopropanation of conjugated cyanosulfones, yielding highly functionalized cyclopropanes as single diastereoisomers with high enantioselectivity (up to 96% ee). nih.gov These products can serve as versatile intermediates for compounds like δ(3)-amino acids. nih.gov

Transition-metal catalysis, particularly with rhodium, offers another efficient route. Cationic rhodium(I)/diene complexes have been shown to catalyze the intermolecular [2+1] cycloaddition of primary N-vinylamides with carbene intermediates. acs.org This method provides rapid access to enantioenriched cyclopropylamides in good yields and with high stereoselectivities (>20:1 dr, up to 99% ee) under mild, room-temperature conditions. acs.org The development of new methods for the direct functionalization of simple achiral cyclopropanes is also a growing area, providing flexible pathways to a wide variety of polysubstituted cyclopropylamines in high diastereo- and enantiomeric ratios from a single precursor. acs.org

Diastereoselective Ring-Closure Reactions in Synthesis of Related Aziridines

Aziridines are valuable synthetic intermediates that are structurally related to cyclopropylamines and can be used as their precursors. Diastereoselective ring-closure reactions are a common method for their synthesis. For example, secondary α-chloroketimines can react with lithium aluminium hydride to produce mixtures of cis- and trans-1,2,3-trisubstituted aziridines through nucleophilic addition and subsequent intramolecular substitution. researchgate.net Another established method is the Wenker synthesis, which involves the cyclization of amino alcohols via their sulfate (B86663) esters. organic-chemistry.org An improved, milder variation of this method allows for the cyclization of unstable amino alcohols using sodium hydroxide (B78521) or even non-nucleophilic sodium carbonate. organic-chemistry.org

The regio- and stereoselective ring-opening of these chiral aziridines with various nucleophiles is a key strategy for accessing complex molecules. researchgate.netnih.gov For instance, the ring-opening of N-tosyl aziridines with carbon nucleophiles, followed by palladium-catalyzed intramolecular C-N cyclization, has been used to synthesize substituted tetrahydroquinolines with excellent yield and stereoselectivity (ee and de up to >99%). acs.org This highlights the utility of aziridines as constrained building blocks that can be elaborated into more complex amine-containing structures, including analogues of this compound.

Biocatalytic Synthesis Approaches

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often obviate the need for protecting groups, leading to more efficient and sustainable processes for producing chiral amines. mdpi.comresearchgate.net

Enzymatic Cascades for Amine Production

Enzymatic cascades, where multiple enzymatic reactions are performed in a single pot, are particularly efficient for synthesizing complex molecules from simple starting materials. mdpi.comacs.org These cascades reduce the number of intermediate purification steps, saving time and resources. mdpi.com A de novo enzyme cascade has been successfully designed within a whole-cell system for the diastereoselective and enantioselective conversion of linear keto acids into valuable cyclic amine products. acs.org This pathway involves a sequence of reactions catalyzed by a carboxylic acid reductase (CAR), a ω-transaminase (ω-TA), and an imine reductase (IRED). acs.org The development of such artificial enzymatic cascades, especially those involving redox enzymes with integrated cofactor recycling, represents a major contribution to industrial biotechnology, enabling more economic and environmentally friendly manufacturing of amine intermediates. europa.eu

Application of Imine Reductases and Transaminases

Imine reductases (IREDs) and transaminases (ATAs) are cornerstone enzymes in the biocatalytic production of chiral amines. acs.orgmanchester.ac.uk

Transaminases (ATAs) are critical for producing non-canonical amino acids and chiral amines. mdpi.com They are frequently used in enzymatic cascades to synthesize chiral products from inexpensive starting materials. acs.org For example, ω-transaminases can initiate spontaneous ring-closure reactions to form cyclic amines or be combined with monoamine oxidase (MAO-N) variants in one-pot cascades to produce chiral 2,5-disubstituted pyrrolidines with excellent conversion (>99%) and diastereomeric excess (96-99% de). researchgate.netacs.org

Imine Reductases (IREDs) , also known as reductive aminases (RedAms), are NAD(P)H-dependent enzymes that catalyze the asymmetric reduction of imines to chiral amines. nih.govnih.gov They are particularly effective for reducing cyclic imines and for the reductive amination of ketones to form secondary and tertiary amines, which are not readily accessible by other enzymatic methods. nih.govresearchgate.net The discovery and engineering of IREDs have enabled a new industrial approach to chiral amine production, scaling from milligrams in the lab to tons in manufacturing. nih.gov IREDs can be combined with other enzymes in cascade reactions; for example, a CAR-ω-TA-IRED cascade can convert carboxylic acids into cyclic amines. nih.gov

Table 2: Key Enzymes in Biocatalytic Amine Synthesis

| Enzyme Class | Reaction Catalyzed | Key Advantages | Example Application | Reference |

|---|---|---|---|---|

| Transaminases (ATAs) | Transfer of an amino group from a donor to a ketone/aldehyde acceptor. | High stereoselectivity; enables deracemization and synthesis from cheap precursors. | Synthesis of chiral 2,5-disubstituted pyrrolidines in a one-pot cascade with MAO-N. | researchgate.netacs.org |

| Imine Reductases (IREDs) | Asymmetric reduction of imines; reductive amination of ketones. | Excellent for cyclic, secondary, and tertiary amines; scalable for industrial production. | Ton-scale synthesis of chiral amines; conversion of carboxylic acids to cyclic amines in a cascade. | nih.govnih.gov |

Continuous Flow Biocatalysis for Amine Intermediates

Combining biocatalysis with continuous flow technology offers significant advantages, including improved process control, enhanced mass transfer, and simplified downstream processing. nih.govrsc.org In a flow system, enzymes are typically immobilized and retained within a reactor, allowing the substrate to be continuously converted into the product. frontiersin.org This setup increases the operational stability of the biocatalyst and allows for its repeated use. rsc.orgfrontiersin.org

Continuous flow systems are particularly well-suited for enzymatic cascades that may be incompatible in a batch process. nih.gov By compartmentalizing enzymes in discrete reactor modules, substrate tolerance issues can be avoided. youtube.com This approach has been successfully used to create a system for generating primary or secondary amines, including cyclopropyl (B3062369) benzylamines, in a continuous manner by directing the flow through different immobilized enzyme beds. youtube.com This method not only works with near-full conversion for many substrates but also enables access to areas of chemical space and the creation of novel compounds that are difficult to synthesize otherwise. youtube.com Furthermore, continuous flow processing can facilitate cofactor recycling, a crucial aspect for the economic feasibility of redox biocatalysis. nih.govnih.gov

Chemical Reactivity and Mechanistic Investigations of N 2 Methylbenzyl Cyclopropanamine Systems

Metabolic Transformations and Enzyme Interactions

The metabolic fate of N-arylalkyl cyclopropanamines is primarily dictated by their interaction with metabolic enzymes, most notably the cytochrome P450 superfamily. These interactions can lead to either detoxification through N-dealkylation or bioactivation, resulting in enzyme inactivation.

N-benzylcyclopropylamines are recognized as potent inhibitors of cytochrome P450 enzymes, often acting as mechanism-based inactivators, also known as suicide substrates. ku.edu Mechanism-based inactivation (MBI) is a process where an enzyme converts a substrate into a reactive intermediate, which then irreversibly inactivates the enzyme. nih.govnih.govnih.gov This process is time- and concentration-dependent and requires the enzyme's catalytic machinery, distinguishing it from simple reversible inhibition. nih.govnih.gov For cyclopropylamines, this inactivation is of significant interest as it sheds light on the catalytic mechanisms of P450 enzymes. ku.edu

The inactivation of P450 enzymes by N-benzylcyclopropylamine systems has been a subject of extensive research. Two primary mechanisms have been proposed: a single electron transfer (SET) mechanism and a hydrogen atom transfer (HAT) mechanism. ku.eduepa.gov

Single Electron Transfer (SET): This pathway proposes that the P450 enzyme oxidizes the amine nitrogen via a single electron transfer, forming a highly reactive aminium radical cation. ku.edunih.gov This radical cation can then undergo rapid fragmentation of the strained cyclopropyl (B3062369) ring. The resulting ring-opened radical can subsequently alkylate and covalently bind to the enzyme's active site (either the apoprotein or the heme prosthetic group), leading to irreversible inactivation. ku.edunih.gov While this mechanism has gained support from chemical model systems, direct evidence for its role in enzymatic oxidations has been more elusive. ku.edu

Hydrogen Atom Transfer (HAT): An alternative mechanism involves the abstraction of a hydrogen atom from the C-H bonds of the substrate by the highly reactive ferryl-oxo species of the P450 active site. epa.gov This "hydrogen abstraction/hydroxyl recombination" pathway leads to the formation of a carbinolamine intermediate without ring rearrangement. epa.gov However, hydrogen abstraction from the N-H bond of secondary cyclopropylamines can produce a neutral aminyl radical. This radical is also capable of rapid ring-opening, which could then lead to either enzyme inactivation or the formation of ring-opened metabolites. epa.gov

Studies on the closely related N-benzyl-N-cyclopropylamine have shown that it acts as a suicide substrate for P450. epa.gov However, further investigation into its metabolites suggests a more complex picture, with evidence pointing towards the HAT mechanism being significantly involved in its P450-catalyzed oxidation. epa.gov

During the metabolic processing of some inactivators, the generated reactive intermediate does not immediately alkylate the protein but forms a stable, quasi-irreversible complex with the heme iron of the cytochrome P450. nih.gov These are known as metabolic-intermediate (MI) complexes. The formation of these complexes can also lead to enzyme inhibition. While MI complex formation is a known pathway for various nitrogen-containing compounds, specific research detailing the formation of such complexes with N-(2-Methylbenzyl)cyclopropanamine is limited. However, the potential for reactive intermediates generated from the cyclopropylamine (B47189) moiety to coordinate with the heme iron remains a plausible component of its inhibitory profile.

The fate of the cyclopropyl ring is a critical diagnostic tool for distinguishing between the SET and HAT metabolic pathways.

Ring-Opening (indicative of SET or N-H abstraction): If the SET mechanism is operative, the initial formation of an aminium radical cation is expected to lead exclusively to the fragmentation of the cyclopropane (B1198618) ring. ku.edunih.gov This would result in linear, ring-opened products. For example, the oxidation of N-benzyl-N-cyclopropylamine by P450 yields 3-hydroxypropionaldehyde (3HP), which is considered a signature metabolite for a ring-opening event. epa.gov The formation of 3HP is thought to arise from the ring-opened radical intermediate. epa.gov

Ring-Intact Products (indicative of HAT at carbon): Conversely, a conventional HAT mechanism at a carbon atom leads to a carbinolamine intermediate which then decomposes to yield ring-intact products. epa.gov In the case of N-decyclopropylation, this would result in the formation of cyclopropanone (B1606653) (which exists as its hydrate (B1144303) in aqueous media) and the corresponding dealkylated amine. epa.govnih.gov

Studies on N-benzyl-N-cyclopropylamine metabolism by P450 have identified both 3-hydroxypropionaldehyde and cyclopropanone hydrate as major metabolites, indicating that both ring-opening and ring-intact pathways occur simultaneously. epa.gov This suggests that P450-catalyzed oxidation of such compounds does not proceed exclusively through a single mechanism.

| Metabolite | Proposed Origin | Mechanistic Implication |

| 3-Hydroxypropionaldehyde (3HP) | Ring-opening of the cyclopropylamine moiety | Suggests a radical-mediated pathway (SET or N-H abstraction) |

| Cyclopropanone Hydrate | N-decyclopropylation with the ring intact | Suggests a HAT/C-hydroxylation pathway |

| Benzaldehyde (B42025) | N-dealkylation of the benzyl (B1604629) group | Standard oxidative dealkylation |

This table summarizes the key metabolites observed from the P450-mediated metabolism of the related compound N-benzyl-N-cyclopropylamine and their mechanistic significance.

N-dealkylation, the cleavage of a carbon-nitrogen bond, is a fundamental metabolic reaction catalyzed by cytochrome P450 enzymes. mdpi.comresearchgate.net For a molecule like this compound, two potential sites for N-dealkylation exist: removal of the cyclopropyl group (N-decyclopropylation) or removal of the 2-methylbenzyl group.

The mechanism is generally believed to proceed via hydroxylation of the carbon atom attached to the nitrogen (the α-carbon). rsc.org This forms an unstable carbinolamine intermediate, which then spontaneously decomposes to yield the dealkylated amine and a corresponding aldehyde or ketone. nih.govrsc.org

In the context of this compound systems, this process results in a mixture of products. For the analogous N-benzyl-N-cyclopropylamine, P450-catalyzed oxidation yields both cyclopropanone hydrate (from N-debenzylation) and benzaldehyde (from N-decyclopropylation), alongside the ring-opened product 3HP. epa.gov This demonstrates that the enzymatic process is not entirely selective and can attack different parts of the molecule, leading to a complex product profile. The regioselectivity of the N-dealkylation can be influenced by factors such as the electronic environment and steric accessibility of the different N-substituents. rsc.org

Interaction and Inactivation of Cytochrome P450 Enzymes

Ring Expansion and Rearrangement Reactions

While the primary reactivity of N-cyclopropylamines in biological systems involves interactions with enzymes, the strained three-membered ring also possesses the potential for various chemical rearrangements and ring expansion reactions under specific synthetic conditions. The venerable Buchner ring expansion, for instance, involves the addition of a carbene to an aromatic ring to form a norcaradiene intermediate, which then undergoes a 6π electrocyclic opening to a seven-membered cycloheptatriene (B165957) ring. nih.gov

However, applying such reactions to systems like this compound is not straightforward. Direct ring expansion involving the cyclopropylamine moiety itself is not a commonly reported transformation. More typically, ring expansion reactions involve the generation of reactive intermediates like carbenes or cations adjacent to a ring system. While the metabolic generation of radical cations from the cyclopropylamine does lead to ring-opening, this typically results in linear products rather than expanded cyclic structures. nih.gov

Specific studies detailing synthetically induced ring expansion or rearrangement reactions of this compound are not prevalent in the literature. The focus has remained primarily on its metabolic reactivity. However, related heterocyclic systems can undergo ring expansion. For example, N-amino-2-benzylbenzothiazolium salts have been shown to undergo ring expansion to form benzothiadiazines or benzothiazines when reacted with aldehydes, proceeding through a proposed ring-opening and re-cyclization mechanism. researchgate.net While mechanistically different, this illustrates the potential for complex rearrangements in related structural motifs under appropriate chemical conditions.

Silver-Induced Ring Expansion of Alkoxycyclopropylamines to Beta-Lactams

The synthesis of β-lactams, a core structural motif in many antibiotics, can be achieved through the silver-induced ring expansion of alkoxycyclopropylamines. This transformation represents a significant synthetic utility of the cyclopropylamine moiety.

Theoretical studies have elucidated a two-step mechanism for this regioselective process. The reaction is initiated by the coordination of a silver ion to a chlorine atom on the nitrogen of an N-chloro-alkoxycyclopropylamine derivative. This is followed by the extrusion of silver chloride (AgCl), which is the rate-determining step. This leads to the formation of a highly reactive and short-lived nitrenium intermediate. The subsequent rearrangement of this intermediate results in the formation of the four-membered β-lactam ring. nih.govnih.gov This process is generally efficient, affording the desired β-lactam products in good to excellent yields.

Computational analyses have further supported this mechanistic pathway, indicating that the silver ion plays a crucial role in facilitating the cleavage of the N-Cl bond and promoting the ring expansion over other potential side reactions. nih.gov The regioselectivity of the ring expansion is also a key feature, with theoretical predictions aligning with experimental observations. nih.gov

In a related study, the photolysis of N-aminopyridinium salts has been used to generate N-cyclopropyl-substituted nitrenium ions, providing further insight into their reactivity. For instance, the N-benzyl-N-cyclopropyl nitrenium ion was found to predominantly undergo ethylene (B1197577) elimination to form benzylisonitrile. In contrast, the N-biphenyl-N-cyclopropyl nitrenium ion yielded a mixture of products arising from both cyclopropyl ring expansion to an azetium ion and ethylene elimination. chemrxiv.org This highlights how the substitution on the nitrogen atom can influence the reaction pathways of the nitrenium intermediate.

Table 1: Examples of Silver-Induced Ring Expansion of N-Substituted Alkoxycyclopropylamines

| Starting Material (N-Substituted-alkoxycyclopropylamine) | Product (β-Lactam) | Yield (%) | Reference |

| N-Chloro-N-methyl-1-hydroxycyclopropylamine | N-Methyl-2-azetidinone | High (Theoretical) | nih.gov |

| N-Biphenyl-N-cyclopropyl nitrenium ion precursor | N-Biphenylazetium ion | Not specified | chemrxiv.org |

Nazarov Reactions of Vinyl Cyclopropylamines

The Nazarov cyclization, a powerful tool for the synthesis of cyclopentenones, has been adapted to utilize vinyl cyclopropylamines in what is termed an "imino-Nazarov" reaction. nih.govwikipedia.org This process leverages the strain of the cyclopropane ring to initiate the reaction cascade.

The reaction sequence typically begins with the dichlorocyclopropanation of a 2-amino-1,3-diene to afford a 1-alkenyl-1-amino-2,2-dichlorocyclopropane. Treatment of this intermediate with a silver salt, such as silver tetrafluoroborate, facilitates a 2-π electrocyclic ring opening. This step generates a 3-aminopentadienyl cation. This cation then undergoes a Nazarov-type 4π-electrocyclic ring closure to form a cyclopentenone iminium salt. Subsequent reduction of the iminium salt furnishes the corresponding allylic amine. nih.gov

Table 2: Examples of Nazarov Reactions of Vinyl Cyclopropylamine Systems

| Starting Material | Reagents | Product Type | Reference |

| 1-Alkenyl-1-amino-2,2-dichlorocyclopropanes | 1. AgBF₄2. Reduction | Allylic amines | nih.gov |

| Divinyl ketones (general) | Lewis or Brønsted acid | Cyclopentenones | wikipedia.orgyoutube.com |

| Alkenyl aryl carbinols | Sc(OTf)₃ | Fused heterocyclic ring systems | researchgate.net |

General Reactivity of Secondary Amines

The secondary amine functionality in this compound is a key determinant of its chemical reactivity, primarily through its ability to form iminium ion intermediates.

Secondary amines, upon reaction with carbonyl compounds such as aldehydes and ketones, can reversibly form iminium ions. psu.eduresearchgate.net These species are significantly more electrophilic than the parent carbonyl compound, which activates them towards nucleophilic attack. This principle is the basis for a wide range of chemical transformations.

The formation of the iminium ion involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. psu.edu The resulting C=N⁺ double bond is a potent electrophile. The reactivity of these iminium ions is central to many classic organic reactions, including the Mannich reaction, and is a cornerstone of organocatalysis. psu.edu

In the context of this compound, the formation of an iminium ion would involve the nitrogen atom and an external carbonyl compound. The presence of the cyclopropyl group adjacent to the nitrogen could influence the stability and reactivity of the resulting iminium ion. Computational studies on related systems have shown that the structure of the amine has a significant effect on the barrier to iminium ion formation. researchgate.netrsc.org For instance, the ease of protonation and deprotonation of the amine is a key factor. rsc.org

Furthermore, the generation of iminium ions is a known pathway in the metabolic bioactivation of certain drugs containing cyclic amine moieties. researchgate.net While no specific metabolic data for this compound was found, this general principle is relevant to its potential biochemical transformations.

Theoretical Analysis of Chemical Reactions

Computational chemistry provides valuable insights into the mechanisms and energetics of the reactions involving N-cyclopropylamine systems.

Theoretical investigations have been instrumental in understanding the silver-induced ring expansion to β-lactams. Density functional theory (DFT) calculations have confirmed that the reaction proceeds through a nitrenium intermediate and that this pathway is energetically favorable. nih.govnih.gov These studies have also shed light on the role of the silver ion in lowering the activation barrier for the reaction. nih.gov

For the Nazarov reaction, computational studies have been used to explore the reaction profile of the imino-Nazarov cyclization. DFT calculations have helped to elucidate the energetics of the aziridine (B145994) ring opening and the subsequent electrocyclization, highlighting the role of the catalyst in promoting the reaction. nih.gov

The formation of iminium ions from secondary amines has also been the subject of computational analysis. These studies have explored the effects of the amine structure on the reaction barriers and have identified key intermolecular interactions that stabilize the transition states. psu.eduresearchgate.netrsc.org Such analyses can predict the relative reactivity of different secondary amines in forming iminium ions. For instance, the proton affinity of the amine has been shown to correlate with the activation barrier for iminium ion formation. rsc.org

While specific theoretical studies on this compound were not found in the search results, the general principles derived from computational studies on related N-benzyl and N-cyclopropylamine systems can be applied to understand its reactivity. These theoretical frameworks are essential for predicting reaction outcomes and for the rational design of new synthetic methods.

Advanced Spectroscopic Characterization Methodologies for N 2 Methylbenzyl Cyclopropanamine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the characterization of N-(2-Methylbenzyl)cyclopropanamine, offering a window into its atomic-level structure and environment.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Elucidation

One-dimensional ¹H and ¹³C NMR are fundamental tools for the initial structural verification of this compound. The chemical shifts observed in these spectra are indicative of the electronic environment of each nucleus. In ¹³C NMR, signals are spread over a wide range (0-220 ppm), which minimizes peak overlap and allows for the clear distinction of individual carbon atoms. libretexts.org The chemical shift is influenced by factors such as hybridization and proximity to electronegative atoms. libretexts.org For instance, sp² hybridized carbons, like those in the benzene (B151609) ring and carbonyl groups, resonate at higher chemical shifts (downfield), while sp³ hybridized carbons appear at lower chemical shifts (upfield). libretexts.orgyoutube.com

In the case of this compound, distinct signals would be expected for the methyl group, the benzyl (B1604629) methylene (B1212753) group, the cyclopropyl (B3062369) methine and methylene groups, and the aromatic carbons. The carbon atoms closer to the electronegative nitrogen atom will experience a downfield shift in their resonance frequency. youtube.com

Table 1: Predicted ¹H and ¹³C Chemical Shift Ranges for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-CH | 7.0 - 7.5 | 125 - 140 |

| Benzyl-CH₂ | 3.7 - 4.0 | 50 - 60 |

| Cyclopropyl-CH | 2.0 - 2.5 | 30 - 40 |

| Cyclopropyl-CH₂ | 0.5 - 1.5 | 5 - 15 |

| Methyl-CH₃ | 2.2 - 2.5 | 15 - 25 |

| NH | 1.0 - 3.0 | N/A |

Note: These are predicted ranges and actual values may vary based on solvent and other experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HETCOR)

Two-dimensional (2D) NMR techniques provide a more comprehensive analysis by spreading NMR signals across two frequency axes, which helps to resolve overlapping peaks that can occur in 1D spectra of complex molecules. wikipedia.org These methods reveal correlations between different nuclei, aiding in the determination of connectivity and spatial relationships. wikipedia.org

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. wikipedia.orgsdsu.edu For this compound, COSY would show correlations between the benzyl methylene protons and the aromatic protons, as well as between the protons on the cyclopropyl ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC is a heteronuclear 2D NMR technique that correlates the chemical shifts of a proton with a directly attached heteronucleus, most commonly ¹³C. wikipedia.orglibretexts.org This experiment is invaluable for definitively assigning which protons are attached to which carbons. youtube.com In the spectrum of this compound, each CH, CH₂, and CH₃ group would produce a cross-peak, linking the proton and carbon chemical shifts.

Heteronuclear Correlation (HETCOR): Similar to HSQC, HETCOR also correlates proton and carbon chemical shifts. It can be used to establish one-bond C-H connectivity. youtube.com

Application in Conformational Analysis and Tautomerism Studies

NMR spectroscopy is a powerful tool for studying the dynamic processes of conformational changes and tautomerism. nih.govresearchgate.net

Conformational Analysis: The three-dimensional arrangement of a molecule can be investigated using techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which identifies nuclei that are close in space. numberanalytics.comnih.gov For flexible molecules like this compound, variable temperature (VT) NMR studies can be employed to study the equilibrium between different conformers. nih.gov By analyzing the changes in chemical shifts and coupling constants at different temperatures, thermodynamic parameters for the conformational equilibrium can be determined. nih.gov

Tautomerism Studies: Tautomers are isomers that readily interconvert, often through the migration of a proton. nih.govwiley-vch.de This phenomenon can be investigated using NMR, as different tautomers will exhibit distinct sets of signals. nih.gov The relative integrals of these signals can provide information about the equilibrium position. While prototropic tautomerism is the most common, other forms like ring-chain tautomerism also exist. nih.gov The interconversion rate can influence the appearance of the NMR spectrum; slow exchange on the NMR timescale results in separate signals for each tautomer, while fast exchange leads to averaged signals. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly useful for identifying the functional groups present in a compound. quora.comyoutube.com

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. quora.com The resulting spectrum provides a characteristic fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups. libretexts.org

For this compound, a secondary amine, the following characteristic IR absorptions would be expected: orgchemboulder.com

N-H Stretch: A single, weak to medium intensity band in the region of 3300-3500 cm⁻¹. This distinguishes it from primary amines, which show two bands in this region, and tertiary amines, which show none. orgchemboulder.comspectroscopyonline.comdummies.com

C-H Stretch: Aromatic C-H stretching bands typically appear above 3000 cm⁻¹, while aliphatic C-H stretching bands are found just below 3000 cm⁻¹.

C-N Stretch: The C-N stretching vibration for an aliphatic amine is expected in the 1250-1020 cm⁻¹ range. orgchemboulder.com

N-H Bend: A broad band due to N-H wagging can be observed for primary and secondary amines in the 910-665 cm⁻¹ region. orgchemboulder.com

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H | Stretch | 3300 - 3500 | Weak to Medium |

| Aromatic C-H | Stretch | > 3000 | Medium |

| Aliphatic C-H | Stretch | < 3000 | Strong |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium to Weak |

| C-N | Stretch | 1020 - 1250 | Medium |

| N-H | Bend (Wag) | 665 - 910 | Broad, Strong |

Note: The presence of a cyclopropyl group can also give rise to characteristic bands, often in the fingerprint region.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering light off a molecule and analyzing the energy of the scattered photons. youtube.com The energy shifts correspond to the vibrational modes of the molecule. youtube.com While IR absorption requires a change in the dipole moment during a vibration, a Raman-active vibration requires a change in the polarizability of the molecule. youtube.com Therefore, some vibrations may be active in one technique but not the other, providing a more complete picture of the molecule's vibrational modes. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the non-polar C-C bonds in the aromatic ring and the cyclopropyl group.

Electronic Spectroscopy

Electronic spectroscopy probes the electronic structure of a molecule by measuring the absorption of electromagnetic radiation, which induces transitions between electronic energy levels. For this compound, the key chromophore responsible for its primary electronic absorption in the ultraviolet-visible region is the benzyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing compounds containing chromophores. In this compound, the 2-methylbenzyl moiety acts as the principal chromophore. The electronic transitions observed in the UV-Vis spectrum are primarily associated with the π-electron system of the benzene ring.

The UV-Vis spectrum of benzylamine (B48309), a closely related structural analogue, typically exhibits absorption maxima around 206 nm and 256 nm. These absorptions are attributed to π → π* transitions within the benzene ring. The presence of the methyl group in the ortho position in this compound is expected to cause a slight red shift (bathochromic shift) in these absorption bands due to its electron-donating inductive effect.

The electronic transitions in aromatic compounds like the benzyl group are influenced by the substitution pattern on the ring. The typical electronic transitions for the benzene chromophore involve the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). For benzene and its derivatives, these are π → π* transitions. The introduction of an alkyl group, such as the methyl group in this compound, can perturb these energy levels.

The cyclopropylamine (B47189) moiety itself does not have significant absorption in the near-UV region. The electronic transitions associated with the σ-bonds of the cyclopropyl ring and the n → σ* transition of the amine's lone pair electrons occur at much shorter wavelengths, typically in the far-UV region, and are often not observed in standard UV-Vis spectroscopy.

A summary of the expected UV-Vis absorption data for this compound, based on its structural analogue benzylamine, is presented below.

| Compound | Expected λmax (nm) | Transition Type | Chromophore |

| This compound | ~210-220 | π → π | 2-Methylbenzyl |

| ~260-270 | π → π (benzenoid) | 2-Methylbenzyl |

Note: The expected λmax values are estimations based on the known spectrum of benzylamine and the expected effect of the ortho-methyl substituent.

Magnetic Circular Dichroism (MCD) Spectroscopy

Magnetic Circular Dichroism (MCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light in the presence of a magnetic field applied parallel to the direction of light propagation. While conventional UV-Vis spectroscopy provides information about the energies of electronic transitions, MCD spectroscopy can offer deeper insights into the electronic structure, particularly for molecules with degenerate or near-degenerate electronic states.

For a chiral molecule like this compound, MCD can be a powerful tool. Unlike natural circular dichroism (CD), which is only sensitive to the inherent chirality of a molecule, MCD is induced by the magnetic field and can provide information about both chiral and achiral molecules. However, for chiral molecules, the interplay between the structural chirality and the magnetic field can provide unique spectroscopic fingerprints.

The MCD signal arises from the Zeeman splitting of electronic energy levels in the magnetic field. The observed spectrum is a combination of A, B, and C terms, which have distinct line shapes and dependencies on temperature and the magnetic field.

A-terms arise from transitions into degenerate excited states and appear as derivative-shaped signals.

B-terms result from the mixing of electronic states by the magnetic field and have an absorptive line shape.

C-terms originate from a degenerate ground state and also have an absorptive line shape, but their intensity is inversely proportional to temperature.

For this compound, the MCD spectrum would be dominated by the transitions of the 2-methylbenzyl chromophore. The π → π* transitions of the benzene ring would give rise to MCD signals. The analysis of these signals could help to resolve overlapping electronic transitions that may not be apparent in the conventional UV-Vis spectrum. Furthermore, as this compound is chiral, studying its MCD spectrum could potentially provide information on the chirality-induced spin selectivity, a phenomenon observed in other chiral amines.

Integration of Theoretical Calculations with Experimental Spectroscopic Data

The integration of theoretical calculations with experimental spectroscopic data provides a powerful approach for the comprehensive characterization of molecular structures and properties. In the case of this compound, computational methods can be employed to predict and interpret its spectroscopic features, including its UV-Vis and MCD spectra.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are widely used to model the electronic structure and predict the electronic transitions of molecules. For this compound, these calculations can provide valuable insights:

Prediction of UV-Vis Spectra: TD-DFT calculations can be used to compute the vertical excitation energies and oscillator strengths of the electronic transitions. This allows for the prediction of the λmax values and relative intensities of the absorption bands in the UV-Vis spectrum. By comparing the calculated spectrum with the experimental one, a detailed assignment of the observed bands to specific electronic transitions can be achieved.

Interpretation of MCD Spectra: The parameters that govern the MCD signal (A, B, and C terms) can also be calculated using quantum chemical methods. This enables a direct simulation of the MCD spectrum, which can then be compared with experimental data for a thorough interpretation. This is particularly useful for resolving complex spectra with overlapping transitions.

The synergy between theoretical calculations and experimental spectroscopy is a cornerstone of modern chemical analysis. For this compound and its analogues, this integrated approach can lead to a detailed understanding of their structure-property relationships.

| Computational Method | Application to this compound | Expected Outcome |

| Density Functional Theory (DFT) | Geometry optimization and conformational analysis. | Determination of the most stable three-dimensional structure(s). |

| Time-Dependent DFT (TD-DFT) | Calculation of electronic excitation energies and oscillator strengths. | Prediction of UV-Vis absorption maxima (λmax) and |

Computational and Theoretical Chemistry Studies of N 2 Methylbenzyl Cyclopropanamine Systems

Quantum Chemical Calculations

Quantum chemical calculations are based on solving the Schrödinger equation for a given molecular system. These methods can provide detailed information about the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used in physics, chemistry, and materials science to investigate the electronic structure (or nuclear structure) of many-body systems, in particular atoms, molecules, and the condensed phases. dntb.gov.ua DFT has become one of the most popular methods for electronic structure calculations in both quantum chemistry and condensed matter physics. Its popularity stems from its balance of accuracy and computational cost, making it applicable to a wide range of molecular systems. dntb.gov.ua

Hartree-Fock (HF) theory is another fundamental ab initio method. nih.gov It approximates the many-electron wavefunction as a single Slater determinant. While computationally less expensive than more advanced methods, HF theory does not fully account for electron correlation, which can be a limitation for accurately predicting certain molecular properties. nih.govresearchgate.net However, it often serves as a starting point for more sophisticated calculations. researchgate.net Both DFT and HF methods would be suitable for initial computational investigations of N-(2-Methylbenzyl)cyclopropanamine. dntb.gov.uaresearchgate.net

A primary application of quantum chemical calculations is the prediction of molecular geometries. By finding the minimum energy structure on the potential energy surface, these methods can determine optimal bond lengths, bond angles, and dihedral angles. For this compound, this would involve optimizing the geometry of the entire molecule, including the planar benzene (B151609) ring, the three-membered cyclopropane (B1198618) ring, and the connecting benzylamine (B48309) linkage.

Electronic properties such as dipole moment, polarizability, and ionization potential can also be calculated. These properties are crucial for understanding the molecule's interactions with other molecules and with external electric fields.

Table 1: Predicted Molecular Geometry Parameters for this compound (Illustrative) This table presents hypothetical, yet chemically reasonable, values for the molecular geometry of this compound as would be predicted by DFT calculations. Actual values would require specific computational studies.

| Parameter | Predicted Value |

|---|---|

| C-C bond length (benzene ring) | ~1.39 Å |

| C-H bond length (benzene ring) | ~1.09 Å |

| C-C bond length (cyclopropane ring) | ~1.51 Å |

| C-N bond length | ~1.47 Å |

| N-H bond length | ~1.01 Å |

This compound has several rotatable bonds, leading to the possibility of multiple conformations. chemistrysteps.com Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com By systematically rotating key dihedral angles and calculating the energy at each step, a potential energy surface (PES) can be generated. iupac.orglibretexts.org

The PES maps the energy of the molecule as a function of its geometry, allowing for the identification of stable conformers (local minima) and the transition states that connect them. libretexts.org This analysis would be critical for understanding the flexibility of this compound and the relative populations of its different conformations at a given temperature.

The electronic properties of this compound can be further elucidated by analyzing its charge distribution, molecular orbitals, and reactivity indices.

Charge Distribution: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom. This information helps in identifying electrophilic and nucleophilic sites within the molecule.

Molecular Orbitals: The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and its electronic excitation properties.

Reactivity Indices: Conceptual DFT provides a framework for defining and calculating various reactivity indices, such as electronegativity, hardness, softness, and the Fukui function. These indices can be used to predict the most likely sites for electrophilic, nucleophilic, and radical attack.

Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations This table provides illustrative values for electronic properties that could be obtained from DFT calculations. These are not experimentally verified data.

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.0 eV |

Quantum chemical calculations can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. ipb.ptresearchgate.net These predictions, when compared with experimental data, can help in the assignment of peaks and the confirmation of the molecular structure. docbrown.infodocbrown.info

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. researchgate.netresearchgate.net This can provide insights into the electronic structure and chromophores within the molecule.

Table 3: Illustrative Predicted Spectroscopic Data for this compound This table shows hypothetical spectroscopic data that could be generated through computational methods. These are for illustrative purposes only.

| Spectrum | Peak/Signal | Predicted Value | Assignment |

|---|---|---|---|

| ¹³C NMR | Aromatic C | 120-140 ppm | Benzene ring carbons |

| ¹³C NMR | Cyclopropane C | 10-20 ppm | Cyclopropane ring carbons |

| ¹H NMR | Benzyl (B1604629) CH₂ | ~3.8 ppm | Methylene (B1212753) protons |

| IR | N-H stretch | ~3350 cm⁻¹ | Amine N-H vibration |

| IR | C-H stretch (aromatic) | ~3050 cm⁻¹ | Benzene C-H vibrations |

Molecular Simulation Techniques

While quantum chemical calculations are typically performed on single molecules in the gas phase, molecular simulation techniques can be used to study the behavior of molecules in a condensed phase (e.g., in a solvent or as part of a larger system). These methods generally use classical mechanics and force fields to model the interactions between atoms.

For this compound, molecular dynamics (MD) simulations could be employed to study its conformational dynamics in different solvents, its interactions with biological macromolecules, or its diffusion properties. These simulations can provide a dynamic picture of the molecule's behavior over time, complementing the static information obtained from quantum chemical calculations.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are foundational computational tools in pharmaceutical sciences, offering a lens into the dynamic nature of molecules and their interactions. nih.gov MM methods utilize classical physics principles, representing atoms as spheres and bonds as springs, to calculate the potential energy of a system. This approach is computationally efficient, allowing for the simulation of large biological systems over time.

MD simulations extend the principles of MM by applying Newton's laws of motion to the atoms in the system, thereby simulating their movement over time. nih.gov This provides a detailed view of conformational changes, molecular flexibility, and the thermodynamics of binding processes. For this compound, MD simulations would be critical for understanding how it adapts its shape upon approaching a biological target, such as an enzyme's active site. Simulations can reveal key intermolecular interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govnih.gov

For instance, in studies of similar enzyme inhibitors, MD simulations have been used to assess the stability of binding poses and to understand how subtle changes in an inhibitor's structure affect its interaction with surrounding amino acid residues. nih.gov The data generated can be used to calculate binding free energies, often using post-processing methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), to rank the affinity of different compounds. nih.gov

Table 1: Illustrative Output from a Hypothetical MD Simulation Analysis of this compound Binding (Note: This table is for illustrative purposes to show the type of data generated from MD simulations and does not represent actual experimental results for this specific compound.)

| Parameter | Target Protein A | Target Protein B | Interpretation |

| Binding Free Energy (ΔG_bind) (kcal/mol) | -9.5 | -6.2 | Predicts stronger binding affinity for Target A over Target B. |

| Key Interacting Residues | Tyr435, Gln206, Phe343 | Trp119, Val210 | Identifies specific amino acids crucial for binding in each target. |

| Average RMSD of Ligand (Å) | 1.2 | 2.8 | Suggests a more stable binding pose in Target A compared to Target B. |

| Number of Hydrogen Bonds | 2-3 | 0-1 | Indicates a greater role for hydrogen bonding in the Target A complex. |

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Methods (e.g., ONIOM)

While MM and MD are powerful for sampling conformational space, they cannot accurately model processes involving changes in electronic structure, such as bond formation and breakage. bioexcel.eu This is the domain of Quantum Mechanics (QM). However, QM calculations are computationally expensive and impractical for large systems like proteins.

Hybrid QM/MM methods offer a solution by partitioning the system into two regions. usc.edu A small, chemically active region (e.g., the ligand and the key amino acid residues in an enzyme's active site) is treated with a high-level QM method, while the rest of the system (the bulk of the protein and solvent) is treated with a computationally cheaper MM force field. bioexcel.euusc.edu This approach combines the accuracy of QM with the efficiency of MM.

The ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method is a well-known subtractive QM/MM scheme. usc.edu It allows for the combination of different levels of theory for various parts of a molecular system, providing a robust framework for studying enzymatic reactions. usc.eduyoutube.com For this compound, if it were to act as an irreversible inhibitor that forms a covalent bond with its target, QM/MM methods would be essential to model the reaction pathway and calculate the energy barriers associated with the process. biorxiv.org

Mechanistic Studies of Chemical Reactions

Understanding the precise chemical mechanism by which a molecule exerts its effect is crucial for rational drug design. Computational methods, particularly QM/MM, are invaluable for mapping the step-by-step process of chemical reactions, such as those involved in enzyme inhibition. bioexcel.euresearchgate.net

For inhibitors of enzymes like monoamine oxidase (MAO), computational studies have successfully elucidated complex reaction mechanisms. nih.gov For example, in the inhibition of MAO-B by drugs like selegiline (B1681611) and rasagiline, QM cluster calculations have shown that the process involves multiple steps, with the rate-limiting step being the transfer of a hydride anion from the inhibitor to the enzyme's FAD cofactor. nih.gov

A similar computational strategy could be applied to this compound to investigate its potential mechanism of action. By modeling the compound within the enzyme's active site, researchers can calculate the energy profile of the proposed reaction pathway, identify transition states, and determine the activation energy. nih.gov This can clarify whether the inhibition is reversible or irreversible and highlight the specific chemical groups responsible for its reactivity.

Table 2: Hypothetical Mechanistic Steps for Enzyme Inhibition by this compound (Note: This table illustrates a plausible reaction pathway that could be investigated via computational mechanistic studies, based on known mechanisms of similar inhibitors. nih.gov It is not based on experimental data for this compound.)

| Step | Description | Computational Method | Key Finding |

| 1. Initial Binding | The inhibitor docks into the enzyme's active site, forming a non-covalent complex. | Molecular Docking, MD | Identification of the initial binding pose and key stabilizing interactions. |

| 2. Rate-Limiting Step | The key chemical transformation occurs (e.g., hydride transfer or nucleophilic attack). | QM/MM Calculations | Determination of the transition state structure and activation energy (ΔG‡). |

| 3. Intermediate Formation | A transient intermediate species is formed. | QM/MM Calculations | Characterization of the intermediate's geometry and electronic structure. |

| 4. Final Adduct | A stable covalent bond is formed between the inhibitor and the enzyme. | QM/MM Optimization | Prediction of the final structure of the covalently modified enzyme. |

Computational Prediction of Biological Functions and Interactions

Computational chemistry provides a suite of tools to predict the biological activity of a novel compound before its synthesis. nih.gov The structure of this compound, containing a cyclopropyl (B3062369) group and a substituted aromatic ring, is found in various biologically active molecules, including inhibitors of neuronal nitric oxide synthase and monoamine oxidase. chemenu.comnih.gov

Molecular docking is a primary technique used to predict the binding orientation of a small molecule within the active site of a target protein. nih.gov By scoring different poses, docking algorithms can estimate the binding affinity and help identify the most likely interaction mode. For this compound, docking studies against targets like MAO-A and MAO-B could provide initial predictions of its inhibitory potential and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models offer another layer of prediction. nih.gov These statistical models correlate variations in the chemical structure of a series of compounds with their biological activity. By building a QSAR model with known inhibitors, the activity of a new compound like this compound can be predicted based on its physicochemical properties. These computational predictions are vital for prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery process. researchgate.net

Biological Activity and Pharmacological Relevance of N 2 Methylbenzyl Cyclopropanamine and Its Analogues

N-(2-Methylbenzyl)cyclopropanamine and its related compounds have emerged as significant molecules in pharmacological research due to their potent inhibitory effects on Lysine-Specific Demethylase 1 (LSD1). LSD1 is a crucial enzyme in epigenetic regulation, a process that controls gene expression without altering the DNA sequence itself. The ability of these compounds to modulate LSD1 activity has opened up promising therapeutic avenues for a variety of diseases, most notably in the fields of oncology and neurology.

Lysine-Specific Demethylase 1 (LSD1) Inhibition

This compound is recognized as a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that removes methyl groups from histones, specifically targeting mono- and di-methylated lysine (B10760008) 4 on histone H3 (H3K4me1/2). nih.govnih.gov This demethylation process is a pivotal aspect of epigenetic regulation, influencing which genes are turned on or off. By inhibiting LSD1, compounds like this compound can alter gene expression patterns, making them a focal point for developing new treatments for various diseases.

Mechanism of LSD1 Inhibition: Histone Demethylation (H3K4me1/2) and Formaldehyde Formation

The inhibition of LSD1 by this compound is an irreversible process. nih.gov LSD1, which belongs to the flavin-dependent amine oxidase family, normally facilitates the oxidative demethylation of H3K4me1/2. nih.govnih.gov During this reaction, a methyl group is transferred from the lysine residue to the enzyme's cofactor, flavin adenine (B156593) dinucleotide (FAD), which ultimately leads to the production of formaldehyde. researchgate.net

As a mechanism-based inactivator, this compound and similar monoamine oxidase (MAO) inhibitors form a stable, covalent bond with the FAD cofactor of LSD1. nih.govnih.gov This covalent adduct formation effectively deactivates the enzyme, preventing it from performing its demethylation function. nih.govnih.gov Consequently, this leads to an accumulation of H3K4me1/2 at specific gene promoters, thereby modifying gene expression. nih.gov

Role of Flavin Adenine Dinucleotide (FAD) in LSD1 Activity

Flavin adenine dinucleotide (FAD) is a critical redox cofactor essential for the catalytic function of LSD1. researchgate.netnih.gov Housed within the enzyme's amine oxidase domain, FAD is non-covalently bound and acts as an electron acceptor during the demethylation of methylated lysine substrates. nih.gov The process involves the oxidation of the lysine residue, which reduces FAD to FADH2. Subsequently, molecular oxygen reoxidizes FADH2 back to FAD, preparing it for another catalytic cycle and producing hydrogen peroxide as a byproduct.

The inactivation of LSD1 by this compound and its analogues stems from the formation of an irreversible covalent adduct with this FAD cofactor. nih.govnih.gov This modification renders the LSD1 enzyme catalytically inert, thereby blocking its ability to demethylate histone substrates. nih.gov

Therapeutic Implications in Neurological and Neurodegenerative Diseases

The capacity of this compound and related LSD1 inhibitors to modulate epigenetic markers holds significant promise for treating a spectrum of neurological and neurodegenerative disorders. nih.govbohrium.com By influencing the expression of genes implicated in the pathology of these conditions, these inhibitors offer a novel therapeutic approach. nih.govbohrium.com

Schizophrenia and Developmental Disorders

Research indicates that LSD1 is integral to neurodevelopment and may be involved in the pathophysiology of schizophrenia and other developmental disorders. oryzon.comacs.org The enzyme helps regulate genes vital for neuronal differentiation and synaptic plasticity, processes that are often dysregulated in schizophrenia. oryzon.com Loss-of-function mutations in the SETD1A gene, which has an opposite enzymatic activity to LSD1, have been linked to schizophrenia. oryzon.com In animal models with these mutations, LSD1 inhibition has been shown to restore transcriptional balance and reverse neuronal and behavioral deficits. oryzon.comoryzon.com This suggests that LSD1 inhibitors could potentially correct the underlying epigenetic dysregulation in these disorders. oryzon.comoryzon.com

Alzheimer's Disease, Parkinson's Disease, Spinocerebellar Degeneration, and Huntington's Disease

In the context of neurodegenerative diseases, LSD1 inhibition has demonstrated therapeutic potential in preclinical studies. nih.govfrontiersin.org In Alzheimer's disease, LSD1 is thought to suppress genes necessary for synaptic function, and its inhibition may reactivate these genes to improve cognitive deficits. nih.govjst.go.jp Pharmacological inhibition of LSD1 has shown neuroprotective effects in various central nervous system disorders. nih.gov For instance, in animal models of Alzheimer's and Huntington's disease, LSD1 inhibition has led to improvements in learning and memory. nih.govoryzon.com

| Disease Model | Effect of LSD1 Inhibition | Key Findings |

| Alzheimer's Disease (AD) | Amelioration of cognitive deficits | Restores expression of genes involved in synaptic function. nih.govjst.go.jp |

| Huntington's Disease (HD) | Improvement in learning and memory | Prevents the development of cognitive impairment in animal models. nih.gov |

| Parkinson's Disease (PD) | Neuroprotective effects | SESN2 overexpression, induced by LSD1 inhibition, prevents α-synuclein accumulation. nih.gov |

Epilepsy and Drug Dependence

Epigenetic mechanisms are increasingly recognized for their role in the development of epilepsy. nih.govtamu.edu LSD1, in particular, is involved in regulating the expression of genes that control neuronal excitability. nih.gov In response to epileptogenic stimuli, the ratio of LSD1 and its neurospecific isoform, neuroLSD1, changes. nih.gov Animal models lacking neuroLSD1 show decreased seizure susceptibility. nih.gov This suggests that targeting LSD1 and its specific isoforms could be a viable strategy for managing epilepsy. nih.govnih.gov While the direct role of this compound in drug dependence is less characterized, the involvement of epigenetic mechanisms in addiction suggests that LSD1 inhibitors could potentially reverse the long-term gene expression changes that contribute to addictive behaviors.

Relevance in Cancer Therapy

The therapeutic potential of this compound and its analogues in oncology is an emerging area of research, primarily linked to their activity as inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A). LSD1 is an enzyme that plays a crucial role in regulating gene expression by altering chromatin structure. nih.gov Its aberrant expression has been observed in numerous cancers, where it contributes to tumor progression by suppressing the expression of tumor suppressor genes. mdpi.com Consequently, inhibitors of LSD1 are being actively investigated as potential anticancer agents. nih.gov

Tranylcypromine (B92988) (TCP), a close structural analogue of this compound, is a known irreversible inhibitor of LSD1. mdpi.com This inhibition occurs through the formation of a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor, which is essential for the enzyme's catalytic activity. nih.govmdpi.com The ability of tranylcypromine derivatives to inhibit LSD1 has spurred the design and synthesis of new analogues with improved potency and selectivity. nih.gov For instance, compound S2101, a derivative of trans-2-phenylcyclopropylamine (the core structure of tranylcypromine), demonstrated significantly stronger LSD1 inhibition compared to tranylcypromine itself. nih.gov

The inhibition of LSD1 by these compounds can lead to the re-expression of silenced tumor suppressor genes, thereby impeding cancer cell proliferation, metastasis, and invasiveness. nih.govmdpi.com This mechanism has shown promise in preclinical models of various solid tumors and acute myeloid leukemia (AML). mdpi.com Furthermore, the therapeutic potential of LSD1 inhibitors may be enhanced through combination therapies. For example, co-administration of LSD1 inhibitors with histone deacetylase (HDAC) inhibitors has shown synergistic effects in inhibiting the proliferation of several cancer cell lines. mdpi.com This is based on the rationale that LSD1 and HDACs can be part of the same repressive complexes that silence tumor-suppressor genes. nih.gov

Modulation of Beta Globin Transcription

A fascinating and therapeutically relevant aspect of this compound analogues is their ability to modulate the transcription of beta-globin genes. This activity is also linked to the inhibition of Lysine-Specific Demethylase 1 (LSD1). nih.gov In adults, the expression of the fetal γ-globin gene is silenced, and the adult β-globin gene is predominantly expressed. nih.gov However, in certain genetic blood disorders, such as β-thalassemia and sickle cell disease, the production of functional adult β-globin is impaired. nih.gov A therapeutic strategy for these conditions is to reactivate the expression of the fetal γ-globin gene, as the resulting fetal hemoglobin (HbF) can compensate for the defective adult hemoglobin and ameliorate the clinical symptoms. nih.govnih.gov